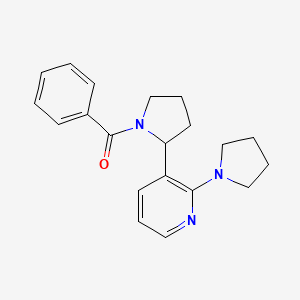![molecular formula C13H9N3O3 B11817061 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C₁₃H₉N₃O₃ It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 6-position and an aniline group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline typically involves the following steps:
Amination: The nitrobenzoxazole is then subjected to amination to introduce the aniline group. This can be done using aniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Reduction: The major product of reduction is 4-(6-Aminobenzo[d]oxazol-2-yl)aniline.
Substitution: Depending on the electrophile used, products can include acylated or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins involved in cell signaling pathways, affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzo[d]oxazol-2-yl)aniline: Lacks the nitro group and has different biological activities.
4-(6-Aminobenzo[d]oxazol-2-yl)aniline: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is unique due to the presence of both a nitro group and an aniline group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H9N3O3 |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
4-(6-nitro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H9N3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16(17)18)7-12(11)19-13/h1-7H,14H2 |
InChI-Schlüssel |
NIYJKINDPUHPCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)



![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)

![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)


![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)



![methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
